7-Oxa-2-azaspiro[3.5]nonane hydrochloride
CAS No.: 1417633-09-0
Cat. No.: VC2861901
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride - 1417633-09-0](/images/structure/VC2861901.png)
Specification
CAS No. | 1417633-09-0 |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.64 g/mol |
IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H |
Standard InChI Key | HJDIPGYOFUZLRF-UHFFFAOYSA-N |
SMILES | C1COCCC12CNC2.Cl |
Canonical SMILES | C1COCCC12CNC2.Cl |
Introduction
Structural Characteristics
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is the hydrochloride salt of 7-oxa-2-azaspiro[3.5]nonane, a bicyclic heterocyclic compound featuring a spirocyclic system. The core structure contains a four-membered azetidine ring (containing nitrogen) fused with a six-membered tetrahydropyran ring (containing oxygen) through a spiro carbon center . This structural arrangement creates a rigid three-dimensional framework that offers specific spatial orientations of functional groups, making it valuable in medicinal chemistry applications.
The free base form has a molecular formula of C7H13NO, while the hydrochloride salt has a formula of C7H14ClNO . The structure can be represented in simplified molecular-input line-entry system (SMILES) notation as C1COCCC12CNC2, illustrating the interconnection between the two heterocyclic rings . The International Chemical Identifier (InChI) representation provides a more detailed structural description: InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 .
Key Structural Parameters
The unique structural features of 7-oxa-2-azaspiro[3.5]nonane hydrochloride contribute to its potential utility in drug development. The spiro junction creates a fixed geometric orientation that can be exploited for specific receptor interactions. The nitrogen in the azetidine ring provides a potential site for hydrogen bonding or salt formation, while the oxygen in the tetrahydropyran ring offers additional opportunities for molecular recognition events.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 128.10700 | 125.7 |
[M+Na]+ | 150.08894 | 131.8 |
[M+NH4]+ | 145.13354 | 132.2 |
[M+K]+ | 166.06288 | 126.6 |
[M-H]- | 126.09244 | 126.1 |
[M+Na-2H]- | 148.07439 | 129.9 |
[M]+ | 127.09917 | 125.5 |
[M]- | 127.10027 | 125.5 |
Table 1: Predicted collision cross section values for various ionic species of 7-oxa-2-azaspiro[3.5]nonane
These predicted CCS values serve as reference points for identification via ion mobility mass spectrometry, providing a characteristic fingerprint for the compound's gas-phase structure.
Regulatory Classification
From a regulatory perspective, 7-oxa-2-azaspiro[3.5]nonane hydrochloride falls under the harmonized system (HS) code 2934999090, which classifies it among "other heterocyclic compounds" . This classification is relevant for import/export regulations and tariff considerations. The compound carries a hazard code of Xi, indicating irritant properties that necessitate appropriate handling precautions .
Synthetic Methodologies
The synthesis of 7-oxa-2-azaspiro[3.5]nonane and its hydrochloride salt represents a significant challenge in organic chemistry due to the complex spirocyclic structure. Several approaches have been developed, with most focusing on the construction of the spirocyclic framework followed by functional group modifications.
Two-Step Synthesis Approach
A patent (CN112321599A) describes a two-step synthetic method for preparing 7-oxa-2-azaspiro[3.5]nonane, which can be subsequently converted to its hydrochloride salt . This method offers advantages including higher yield (exceeding 82%), shortened production period, and reduced production costs compared to alternative approaches.
The synthesis proceeds as follows:
-
First cyclization: Bis(2-chloroethyl) ether (compound 1) reacts with cyanoacetaldehyde diethyl acetal (compound 2) in N,N-dimethylformamide under specific conditions. This reaction occurs in the presence of an acid-binding agent (such as potassium carbonate, sodium carbonate, or sodium bicarbonate), a phase transfer catalyst (tetrabutylammonium bromide, chloride, or hydrogen sulfate), and an iodo metal salt (potassium iodide or sodium iodide). The reaction is typically conducted at 70-100°C for 10-24 hours .
-
Second cyclization: The intermediate compound undergoes reaction with lithium aluminum hydride in tetrahydrofuran to yield 7-oxa-2-azaspiro[3.5]nonane. This step involves careful temperature control (-10°C) and sequential addition of lithium aluminum hydride to minimize formation of olefinic impurities .
The patent notes that this synthetic route features mild reaction conditions, convenient post-treatment steps, and is amenable to large-scale production. The process addresses previous challenges such as ring opening of cyclic ethers during preparation .
Applications in Pharmaceutical Research
7-Oxa-2-azaspiro[3.5]nonane hydrochloride has emerged as an important intermediate in pharmaceutical development, with numerous potential applications stemming from its unique structural properties. The compound's rigid three-dimensional framework makes it valuable for constructing molecules with specific spatial arrangements of pharmacophores.
Role as a Drug Intermediate
The spirocyclic framework of 7-oxa-2-azaspiro[3.5]nonane serves as an important segment in contemporary drug design . Its structural rigidity can lock molecules into biologically active conformations, potentially enhancing selectivity and potency. The compound has been investigated as a component in various therapeutic applications, including respiratory syncytial virus (RSV) inhibitors and as a structural element in irreversible inhibitors of epidermal growth factor receptor (EGFR) .
In recent years, the screening of drug candidates incorporating 7-oxa-2-azaspiro[3.5]nonane connected to specific pharmacophoric structures has become an active area of research in early-stage drug discovery . The compound's spiro architecture introduces conformational constraints that can enhance target selectivity and metabolic stability of drug candidates.
Current Research Developments
Research on 7-oxa-2-azaspiro[3.5]nonane hydrochloride continues to expand, with investigations focusing on improved synthetic methodologies and novel applications in drug development. The compound represents an important class of spirocyclic systems that offer unique structural features for pharmaceutical research.
Synthetic Optimization
Ongoing research aims to develop more efficient and scalable methods for synthesizing 7-oxa-2-azaspiro[3.5]nonane hydrochloride. The patented two-step approach described earlier addresses several previous challenges, including ring opening of cyclic ethers during preparation . This innovation significantly improves the commercial viability of producing this compound for pharmaceutical applications.
The synthetic improvements include:
These advancements make the compound more accessible for research and development purposes, potentially accelerating its incorporation into drug discovery programs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume